2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities
Preparation Methods
Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects . The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), and tiazofurin (an anticancer drug) . Compared to these compounds, 2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific hydrazinylidene and carboxylic acid groups, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
63129-59-9 |
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Molecular Formula |
C10H7N3O4S |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
2,6-dihydroxy-3-(1,3-thiazol-2-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H7N3O4S/c14-6-2-1-5(8(15)7(6)9(16)17)12-13-10-11-3-4-18-10/h1-4,14-15H,(H,16,17) |
InChI Key |
CZYYPHXVBIUHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=NC2=NC=CS2)O)C(=O)O)O |
Origin of Product |
United States |
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